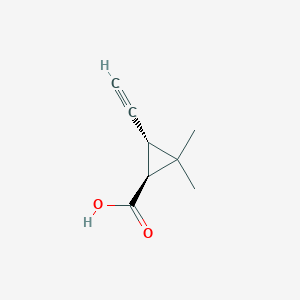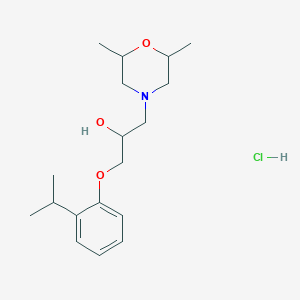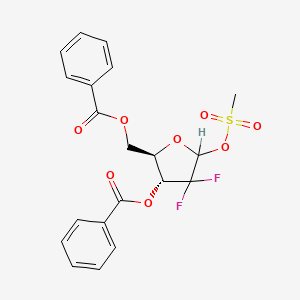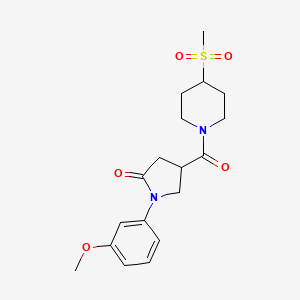
(1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a cyclopropane derivative, which is a type of compound that contains a three-membered ring. The “1S,3R” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “ethynyl” group (C≡CH) at the 3-position and the “carboxylic acid” group (-COOH) at the 1-position are functional groups that can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, with the ethynyl and carboxylic acid groups attached. The stereochemistry would also be an important aspect of its structure .Chemical Reactions Analysis
The ethynyl group can participate in reactions such as Sonogashira coupling, while the carboxylic acid group can undergo reactions like esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic and polar .Applications De Recherche Scientifique
Ethylene Precursor Studies
The study of cyclopropane carboxylic acids, closely related to (1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid, has revealed their significant role as ethylene precursors in plants. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), a closely related compound, is a direct precursor of the plant hormone ethylene, which is vital for plant growth and response to environmental stress. Research by Polko and Kieber (2019) on ACC outlines its synthesis from S-adenosyl-L-methionine and its role in ethylene biosynthesis, emphasizing its pivotal role in plant development and stress responses (Polko & Kieber, 2019).
Synthetic Applications
The synthetic versatility of compounds structurally similar to this compound is showcased in various chemical reactions, such as nucleophilic substitutions catalyzed by palladium(0), which offer valuable pathways for creating novel molecules. Stolle et al. (1992) demonstrated the regioselective nucleophilic substitution of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, highlighting the synthetic potential of cyclopropane derivatives in organic chemistry (Stolle et al., 1992).
Biochemical and Biophysical Research
In biochemical and biophysical contexts, cyclopropane carboxylic acids have been identified as major conjugates of ethylene precursors in higher plants, as explored by Hoffman, Yang, and McKeon (1982). Their work elucidates the metabolic pathways of ethylene biosynthesis and its regulation in plant tissues, providing insights into the natural occurrence and significance of these biochemical processes (Hoffman, Yang, & McKeon, 1982).
Agronomic Applications
The agronomic applications of cyclopropane carboxylic acids, especially those related to stress mitigation in plants, are of considerable interest. Tiwari et al. (2018) investigated the use of 1-aminocyclopropane-1-carboxylic acid deaminase-producing beneficial rhizobacteria to ameliorate biomass characteristics of Panicum maximum under drought and salt stress. Their research highlights the potential of cyclopropane carboxylic acids and their derivatives in enhancing plant growth and resilience to environmental stresses (Tiwari et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(1S,3R)-3-ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-4-5-6(7(9)10)8(5,2)3/h1,5-6H,2-3H3,(H,9,10)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTBFVBNNTVVDY-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O)C#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2533062.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2533066.png)
![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)


![4-phenyl-5-(1-{[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2533071.png)


![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2533080.png)
![Furan-3-yl-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2533081.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2533083.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide](/img/structure/B2533084.png)